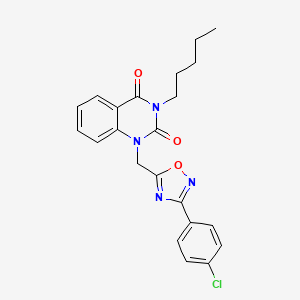
1-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-pentylquinazoline-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-pentylquinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C22H21ClN4O3 and its molecular weight is 424.89. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 1-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-pentylquinazoline-2,4(1H,3H)-dione is a complex heterocyclic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article aims to explore its biological properties, focusing on anticancer activity and other pharmacological effects.
Chemical Structure and Properties
The molecular formula of the compound is C19H20ClN3O3. It features a quinazoline core linked to an oxadiazole moiety, which is known for its diverse biological activities.
Anticancer Activity
Research indicates that compounds containing oxadiazole and quinazoline derivatives exhibit significant anticancer properties. The presence of the 1,2,4-oxadiazole ring is particularly noteworthy as it has been associated with various biological activities including cytotoxicity against cancer cell lines.
Case Studies:
- In Vitro Studies: A study evaluating the cytotoxic effects of similar oxadiazole derivatives showed that compounds demonstrated varying degrees of activity against multiple cancer cell lines such as MDA-MB-231 (breast cancer) and HeLa (cervical cancer) cells. The results indicated that modifications in the chemical structure significantly influenced cytotoxicity levels .
- Mechanism of Action: The anticancer activity is believed to be mediated through apoptosis induction and cell cycle arrest. Compounds with long fatty acid chains have shown enhanced retention and accumulation in cancer cells, increasing their efficacy .
Other Biological Activities
In addition to anticancer properties, oxadiazole derivatives have been reported to exhibit:
- Antimicrobial Activity: Several studies have highlighted the antibacterial and antifungal properties of oxadiazole derivatives, suggesting their potential as therapeutic agents against infections .
- Anti-inflammatory Effects: Some derivatives have been noted for their ability to reduce inflammation markers in various biological models .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of these compounds. Key factors influencing activity include:
- Substituents on the Oxadiazole Ring: The presence of electron-withdrawing or electron-donating groups can significantly alter biological activity.
- Chain Length and Saturation: Longer and unsaturated chains tend to enhance drug accumulation in target cells due to improved membrane permeability .
Data Summary
| Compound Name | Molecular Formula | Biological Activity | IC50 (µM) |
|---|---|---|---|
| This compound | C19H20ClN3O3 | Anticancer (MDA-MB-231) | TBD |
| 1-(3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)ethanone | C10H7ClN2O2 | Anticancer (HeLa) | 5.0 |
| 2-(5-(benzo[d]thiazol-2-yloxy)-methyl)-1,3,4-oxadiazol-2-yl)phenol | C14H11N3O3S | Anticancer (MCF-7) | 1.8 |
Properties
IUPAC Name |
1-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-pentylquinazoline-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN4O3/c1-2-3-6-13-26-21(28)17-7-4-5-8-18(17)27(22(26)29)14-19-24-20(25-30-19)15-9-11-16(23)12-10-15/h4-5,7-12H,2-3,6,13-14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTBJOUVUHASSCC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC=C(C=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














